4-ethyl-N-[2-(quinolin-8-yloxy)ethyl]benzenesulfonamide
Overview
Description
4-ethyl-N-[2-(quinolin-8-yloxy)ethyl]benzenesulfonamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2010 by researchers at the University of California, San Francisco, and has since been the subject of numerous studies investigating its mechanism of action and potential uses.
Mechanism of Action
4-ethyl-N-[2-(quinolin-8-yloxy)ethyl]benzenesulfonamide works by binding to the switch regions of the RAC1 protein, preventing it from interacting with downstream effectors and inhibiting its activity. This leads to a reduction in cell migration and invasion, which can slow the progression of cancer.
Biochemical and Physiological Effects:
In addition to its effects on cell migration and invasion, this compound has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the formation of stress fibers and focal adhesions, which are involved in cell adhesion and motility. It has also been shown to inhibit the activity of the ROCK kinase, which is involved in the regulation of actin cytoskeleton dynamics.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-ethyl-N-[2-(quinolin-8-yloxy)ethyl]benzenesulfonamide is its specificity for the RAC1 protein, which makes it a useful tool for studying the role of RAC1 in various cellular processes. However, like many small molecule inhibitors, it has limitations in terms of its bioavailability and potential off-target effects. It is also important to note that this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research on 4-ethyl-N-[2-(quinolin-8-yloxy)ethyl]benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of RAC1, which could have even greater therapeutic potential. Another area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Finally, further research is needed to fully understand the mechanisms underlying the effects of this compound on cell migration and invasion, and to identify other potential targets for small molecule inhibitors in cancer and other diseases.
Scientific Research Applications
4-ethyl-N-[2-(quinolin-8-yloxy)ethyl]benzenesulfonamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the activity of the RAC1 protein, which is involved in cell migration and invasion, and has been implicated in the development and progression of several types of cancer.
properties
IUPAC Name |
4-ethyl-N-(2-quinolin-8-yloxyethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-15-8-10-17(11-9-15)25(22,23)21-13-14-24-18-7-3-5-16-6-4-12-20-19(16)18/h3-12,21H,2,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWNPYIITPZPJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC3=C2N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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